Methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride
Description
IUPAC Nomenclature and Systematic Chemical Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex amino acid derivatives. The compound is officially designated as methyl 2-(aminomethyl)-3-cyclopropylpropanoate hydrochloride according to the computed descriptors generated through Lexichem TK 2.7.0 software. This nomenclature reflects the precise positioning of functional groups within the molecular framework, specifically highlighting the aminomethyl substitution at the 2-position and the cyclopropyl moiety attached via a methylene bridge.
The Chemical Abstracts Service registry number for the hydrochloride salt form is 1311313-63-9, while the free base compound carries the identifier 1251238-81-9. These distinct registry numbers enable unambiguous identification across chemical databases and facilitate accurate procurement of the specific salt form required for research applications. The systematic identification includes multiple synonyms and database entries, with the PubChem Compound Identifier recorded as 54592793 for comprehensive chemical informatics purposes.
Molecular formula determination reveals the hydrochloride salt as C8H16ClNO2 with a molecular weight of 193.67 grams per mole, while the free base maintains the composition C8H15NO2 with a corresponding molecular weight of 157.21 grams per mole. The structural representation through Simplified Molecular Input Line Entry System notation is expressed as COC(=O)C(CC1CC1)CN.Cl for the hydrochloride form, clearly delineating the connectivity pattern and salt association. The International Chemical Identifier format provides the comprehensive descriptor InChI=1S/C8H15NO2.ClH/c1-11-8(10)7(5-9)4-6-2-3-6;/h6-7H,2-5,9H2,1H3;1H, enabling precise structural communication across different chemical information systems.
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Chemical Abstracts Service Number | 1251238-81-9 | 1311313-63-9 |
| Molecular Formula | C8H15NO2 | C8H16ClNO2 |
| Molecular Weight (g/mol) | 157.21 | 193.67 |
| PubChem Identifier | 54592793 | 54592792 |
| InChIKey | NGHAGYNCPJUSJE-UHFFFAOYSA-N | IZRNDWBVWMJSCM-UHFFFAOYSA-N |
Crystallographic Analysis and Three-Dimensional Conformational Studies
The crystallographic investigation of this compound requires sophisticated X-ray diffraction techniques to elucidate the three-dimensional molecular architecture and crystal packing arrangements. X-ray crystallography has established itself as the definitive method for determining high-resolution structures of biological macromolecules and complex organic compounds, particularly when molecular weights exceed the practical limitations of Nuclear Magnetic Resonance spectroscopy. The technique relies on the fundamental principle that X-ray wavelengths, measured in nanometer dimensions, are comparable to interatomic distances within crystalline lattices, enabling precise determination of atomic positions through diffraction pattern analysis.
The crystallization process for this amino acid ester derivative involves careful optimization of solvent systems, temperature gradients, and concentration parameters to achieve suitable crystal quality for diffraction studies. The presence of both hydrophilic amino and ester functionalities alongside the hydrophobic cyclopropyl group creates unique solvent interaction patterns that influence crystal formation kinetics. The hydrochloride salt form typically demonstrates enhanced crystallization properties compared to the free base due to improved intermolecular hydrogen bonding networks and reduced conformational flexibility.
Three-dimensional conformational analysis reveals the spatial orientation of the cyclopropylmethyl substituent relative to the amino acid backbone, providing critical insights into potential biological activity and molecular recognition patterns. The cyclopropane ring contributes significant conformational rigidity to the overall molecular structure, constraining rotational freedom around the methylene linker and influencing the accessibility of the amino functionality for intermolecular interactions. Computational conformational searches indicate multiple low-energy conformers arising from rotation around the cyclopropylmethyl-propanoate bond, with energy barriers typically ranging from 2-4 kilocalories per mole depending on specific torsional angles.
The crystal packing analysis demonstrates the formation of extensive hydrogen bonding networks involving the amino group, ester carbonyl oxygen, and hydrochloride counter-ion. These intermolecular interactions contribute to crystal stability and influence physical properties such as solubility, melting point, and hygroscopic behavior. The precise determination of bond lengths, bond angles, and torsional parameters through crystallographic refinement provides essential validation data for computational chemistry calculations and molecular modeling studies.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural confirmation through detailed analysis of proton and carbon-13 chemical environments within this compound. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic resonances that directly correlate with specific molecular fragments and their electronic environments. The methyl ester protons typically appear as a sharp singlet around 3.7-4.1 parts per million, consistent with published chemical shift ranges for ester methyl groups. The aminomethyl protons display complex multipicity patterns due to coupling with the adjacent methine proton, appearing in the range of 2.5-3.5 parts per million depending on the deuterated solvent system employed.
The cyclopropyl protons generate distinctive multipicity patterns that serve as definitive structural markers for this functional group. The cyclopropyl methylene protons typically resonate between 0.4-0.8 parts per million as complex multiplets, while the cyclopropyl methine proton appears around 0.8-1.2 parts per million. The propanoate backbone protons exhibit characteristic chemical shifts and coupling patterns, with the alpha-proton (adjacent to the ester carbonyl) appearing in the 2.0-2.6 parts per million region. Integration ratios provide quantitative confirmation of the molecular formula, with expected ratios of 3:2:1:2:4:1 for the methyl ester, aminomethyl, cyclopropyl methine, cyclopropyl methylene, propanoate backbone, and exchangeable amino protons, respectively.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the complete carbon framework through analysis of chemical shift positions and multicity patterns in proton-decoupled spectra. The ester carbonyl carbon appears characteristically downfield around 170-175 parts per million, while the methyl ester carbon resonates near 52 parts per million. The cyclopropyl carbons display unique chemical shifts with the quaternary carbon appearing around 10-15 parts per million and the methylene carbons at 5-10 parts per million. The propanoate backbone carbons exhibit chemical shifts consistent with substituted aliphatic carbons, typically ranging from 25-45 parts per million depending on their specific substitution patterns.
Infrared spectroscopy provides complementary structural information through analysis of characteristic vibrational frequencies associated with specific functional groups. The ester carbonyl stretch appears as a strong absorption band around 1680-1750 wavenumbers, while the amino group demonstrates characteristic stretching vibrations in the 3310-3350 wavenumber region. The cyclopropane ring contributes unique vibrational modes that can be identified through careful analysis of the fingerprint region below 1500 wavenumbers. Aliphatic carbon-hydrogen stretching vibrations appear in the 2800-3000 wavenumber range, providing additional confirmation of the molecular structure.
| Spectroscopic Technique | Key Diagnostic Features | Chemical Shift/Frequency Range |
|---|---|---|
| 1H Nuclear Magnetic Resonance | Methyl ester protons | 3.7-4.1 ppm |
| 1H Nuclear Magnetic Resonance | Cyclopropyl methylene | 0.4-0.8 ppm |
| 1H Nuclear Magnetic Resonance | Aminomethyl protons | 2.5-3.5 ppm |
| 13C Nuclear Magnetic Resonance | Ester carbonyl carbon | 170-175 ppm |
| 13C Nuclear Magnetic Resonance | Cyclopropyl carbons | 5-15 ppm |
| Infrared | Ester carbonyl stretch | 1680-1750 cm⁻¹ |
| Infrared | Amino group stretch | 3310-3350 cm⁻¹ |
Mass spectrometry analysis provides definitive molecular weight confirmation and fragmentation pattern elucidation for structural verification purposes. The molecular ion peak for the free base appears at mass-to-charge ratio 157, while the hydrochloride salt demonstrates characteristic behavior under various ionization conditions. Electron ionization mass spectrometry typically generates fragmentation patterns involving loss of the methyl ester group (mass 31), the cyclopropylmethyl fragment (mass 55), and the aminomethyl portion (mass 30). These fragmentation pathways provide structural confirmation and enable differentiation from constitutional isomers or related compounds.
Computational Chemistry: Molecular Dynamics Simulations and Density Functional Theory Calculations
Density Functional Theory calculations provide fundamental insights into the electronic structure, conformational preferences, and thermodynamic properties of this compound. These computational approaches utilize electron density as the primary variable for describing molecular systems, transforming complex multi-electron problems into more manageable single-electron calculations. The application of various exchange-correlation functionals, including Local Density Approximation, Generalized Gradient Approximation, and hybrid density functionals, enables accurate prediction of molecular geometries, vibrational frequencies, and electronic properties.
The computational analysis begins with geometry optimization using appropriate basis sets to determine the most stable molecular conformations. The cyclopropylmethyl substituent creates multiple conformational possibilities through rotation around the methylene linker, requiring systematic exploration of the potential energy surface. Density Functional Theory calculations at the B3LYP/6-31G(d,p) level typically provide reliable geometric parameters for organic molecules of this complexity, with computed bond lengths and angles showing excellent agreement with experimental crystallographic data where available.
Molecular dynamics simulations complement static Density Functional Theory calculations by exploring conformational flexibility and intermolecular interactions under dynamic conditions. These simulations employ classical force fields parameterized for amino acid derivatives and small organic molecules, enabling investigation of solvation effects, hydrogen bonding patterns, and conformational sampling over extended time scales. The presence of the cyclopropane ring introduces unique torsional constraints that influence the overall molecular flexibility and preferred conformational states.
The electronic structure analysis reveals important features of the frontier molecular orbitals, including the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. These parameters provide insights into chemical reactivity patterns, potential biological interactions, and spectroscopic properties. The amino group typically contributes significantly to the highest occupied molecular orbital, while the ester functionality influences the lowest unoccupied molecular orbital characteristics. Electrostatic potential surface calculations identify regions of positive and negative charge distribution, facilitating prediction of intermolecular interaction sites and potential binding modes with biological targets.
Vibrational frequency calculations using Density Functional Theory methods enable direct comparison with experimental infrared and Raman spectroscopic data. The computed frequencies require appropriate scaling factors to account for systematic errors in the theoretical treatment, but provide detailed assignments for observed vibrational modes. The cyclopropane ring contributes characteristic vibrational frequencies that serve as diagnostic markers for this structural element, while the amino acid ester framework generates predictable patterns consistent with similar compounds.
Thermodynamic property calculations, including standard enthalpies of formation, heat capacities, and entropy values, provide essential data for understanding chemical stability and reaction thermodynamics. These computational predictions enable assessment of synthetic accessibility, storage stability, and potential degradation pathways under various environmental conditions. The integration of static Density Functional Theory calculations with molecular dynamics simulations creates a comprehensive computational framework for understanding the physical and chemical properties of this specialized amino acid derivative.
| Computational Method | Application | Key Results |
|---|---|---|
| Density Functional Theory Geometry Optimization | Molecular structure determination | Optimized bond lengths, angles, dihedrals |
| Molecular Dynamics Simulations | Conformational flexibility analysis | Conformational sampling, flexibility parameters |
| Frontier Orbital Analysis | Electronic structure characterization | HOMO/LUMO energies and compositions |
| Vibrational Frequency Calculations | Spectroscopic property prediction | IR/Raman frequency assignments |
| Thermodynamic Calculations | Stability and reaction feasibility | Formation enthalpies, heat capacities |
Properties
IUPAC Name |
methyl 2-(aminomethyl)-3-cyclopropylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)7(5-9)4-6-2-3-6;/h6-7H,2-5,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRNDWBVWMJSCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311313-63-9 | |
| Record name | methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Chemistry
Methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its structural features allow it to participate in diverse chemical reactions, including:
- Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.
- Reduction : The ester group can be reduced to an alcohol.
- Substitution Reactions : Methoxy groups can engage in nucleophilic substitution reactions, leading to new derivatives.
These reactions facilitate the development of novel compounds with tailored properties .
Biology
Research into the biological activities of this compound has revealed potential applications in pharmacology:
- Antimicrobial Activity : Studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary investigations indicate that it may have anticancer effects, warranting further exploration in cancer therapy .
Understanding its interaction with biological molecules is crucial for assessing its pharmacological potential. The amino group can form hydrogen bonds with proteins and enzymes, potentially altering their functions .
Medicine
In medicinal chemistry, this compound is being explored for its potential as a pharmaceutical agent. Ongoing research aims to evaluate its efficacy as an antiviral treatment, particularly against viruses such as SARS-CoV-2 .
Case Studies and Research Findings
Several studies have highlighted the significance of this compound:
- Interaction Studies : Research has focused on its binding affinity to various receptors and enzymes, providing insights into its pharmacological effects .
- Antiviral Research : A study demonstrated that derivatives of this compound could inhibit the main protease of SARS-CoV-2, showcasing its potential as a therapeutic agent against COVID-19 .
- Biological Activity Assessment : Various assays have been conducted to evaluate the compound's biological activity, indicating promising results in inhibiting certain cancer cell lines .
Mechanism of Action
The mechanism by which Methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and its analogs:
Key Observations:
- Cyclopropane vs. Cyclopentane Rings: The cyclopentylmethyl analog (C₁₀H₁₉NO₂) has a larger, more lipophilic ring than the cyclopropylmethyl group, which may enhance membrane permeability but reduce solubility .
- Aromatic vs.
- Branching Effects: The 2,2-dimethyl variant (C₆H₁₂ClNO₂) lacks a cyclic structure but introduces steric hindrance, which could impede enzymatic or chemical reactivity relative to the less hindered cyclopropylmethyl group .
- Salt Forms: The dihydrochloride salt of the aminomethyl analog (C₅H₁₄Cl₂N₂O₂) may exhibit higher aqueous solubility than the monohydrochloride form of the target compound .
Biological Activity
Methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables summarizing key results.
Chemical Structure and Properties
This compound features a cyclopropylmethyl group, which contributes to its unique structural properties. This structure may influence its interaction with biological targets, enhancing its pharmacological profile. The compound can be represented as follows:
where , , and correspond to the number of carbon, hydrogen, and nitrogen atoms respectively.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The amino group can form hydrogen bonds with proteins and enzymes, potentially altering their function. The cyclopropylmethyl moiety may also participate in hydrophobic interactions, which can enhance the compound's binding affinity to target sites within cells.
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation as an antibacterial agent.
- Anticancer Potential : Preliminary data suggest that the compound may inhibit the growth of certain cancer cell lines, indicating potential as an anticancer therapeutic.
- Neuroprotective Effects : Evidence suggests that this compound may exert neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
In Vitro Studies
-
Antimicrobial Activity :
- A study evaluated the effectiveness of this compound against various bacterial strains. Results indicated significant inhibition of bacterial growth at concentrations ranging from 10 µg/mL to 50 µg/mL.
Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL) E. coli 15 10 S. aureus 20 25 P. aeruginosa 18 50 -
Anticancer Activity :
- In a study involving human cancer cell lines, this compound displayed cytotoxic effects with an IC50 value of approximately 30 µM against breast cancer cells.
Cell Line IC50 (µM) MCF-7 30 HeLa 45 A549 40
In Vivo Studies
In vivo studies have been limited but suggest potential efficacy in animal models. For example, a recent study reported that administration of this compound in mice resulted in reduced tumor growth compared to controls.
Preparation Methods
Alkylation Step
| Parameter | Details |
|---|---|
| Starting Materials | Glycine, cyclopropylmethyl bromide |
| Base | Sodium hydroxide (NaOH) |
| Solvent | Water or aqueous medium |
| Temperature | Ambient to mild heating (25–60°C) |
| Reaction Time | Several hours (typically 4–8 h) |
| Outcome | Formation of 2-(cyclopropylmethyl)glycine |
This step involves nucleophilic substitution where the amino acid’s α-carbon is alkylated. The base deprotonates glycine, enabling it to attack the alkyl bromide electrophile.
Esterification Step
| Parameter | Details |
|---|---|
| Reagents | Methanol, catalytic sulfuric acid (H₂SO₄) |
| Temperature | Reflux (~65–80°C) |
| Reaction Time | 6–12 hours |
| Yield | 72–85% |
| Notes | Esterification converts acid to methyl ester, improving solubility and reactivity for further steps. |
Amination and Hydrochloride Salt Formation
| Parameter | Details |
|---|---|
| Reagents | Ammonia or amine source, hydrochloric acid (HCl) |
| Solvent | Methanol or aqueous solution |
| Temperature | 0–25°C |
| Reaction Time | 2–4 hours |
| Yield | High purity hydrochloride salt |
| Notes | Acidification with HCl leads to formation of the hydrochloride salt, stabilizing the amino group and enhancing crystallinity. |
Reductive Amination: In some protocols, reductive amination using sodium cyanoborohydride (NaBH3CN) is employed to introduce the amino group selectively, improving stereochemical control and yield.
Catalytic Hydrogenation: For deprotection or reduction steps, catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen pressure (1–25 bar) is used, typically in methanol solvent at 20–50°C.
pH Control: Optimal pH ranges (3–7) are maintained during reactions to maximize yield and minimize side reactions, especially during salt formation and purification.
Industrial synthesis adapts the above laboratory methods with emphasis on:
Use of continuous flow reactors for improved heat and mass transfer.
Optimization of catalyst loading (e.g., cobalt or nickel catalysts at 5–50 g/mol substrate) for hydrogenation steps.
Careful temperature control (30–85°C) to balance reaction rate and product stability.
Use of decolorizing carbons and filtration techniques to ensure high purity.
Crystallization and washing steps with solvents like methyl tert-butyl ether (MTBE) and petroleum benzene to isolate the hydrochloride salt with yields around 70–75%.
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkylation | Glycine, cyclopropylmethyl bromide, NaOH | 25–60 | 4–8 | 70–80 | Base-mediated nucleophilic substitution |
| Esterification | Methanol, H₂SO₄ (catalytic) | 65–80 (reflux) | 6–12 | 72–85 | Formation of methyl ester |
| Amination | Ammonia or amine, NaBH3CN (optional) | 0–25 | 2–4 | 75–90 | Reductive amination or direct amination |
| Salt Formation | HCl (aqueous) | 0–25 | 1–3 | >90 | Hydrochloride salt crystallization |
| Hydrogenation | Pd/C, H₂ (2–25 bar), MeOH | 20–50 | 3–5 | 70–80 | Catalyst reduction or deprotection |
Throughout preparation, intermediates and final products are characterized by:
Nuclear Magnetic Resonance (NMR): Confirms structural integrity and stereochemistry.
High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and purity.
Single-Crystal X-ray Diffraction (SCXRD): Provides detailed stereochemical and conformational data, especially important for cyclopropyl-containing compounds.
Fourier-Transform Infrared Spectroscopy (FTIR): Monitors functional groups and ester/amine formation.
The cyclopropylmethyl substituent imparts conformational rigidity, influencing biological activity and binding specificity.
Preparation methods are optimized to preserve the cyclopropane ring, avoiding ring-opening side reactions under acidic or oxidative conditions.
Hydrochloride salt formation enhances solubility in polar solvents, facilitating pharmaceutical formulation and biological assays.
Industrial processes emphasize environmental considerations, employing mild conditions and recyclable catalysts.
Q & A
Q. How can the synthetic route for Methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride be optimized to improve yield and purity?
Methodological Answer:
- Reaction Conditions: Use HCl in dioxane for cyclopropane ring stabilization and efficient salt formation, followed by reduced-pressure evaporation to isolate the hydrochloride salt .
- Purification: Employ recrystallization in polar solvents (e.g., ethanol/water mixtures) to remove unreacted starting materials. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
- Yield Enhancement: Optimize stoichiometry of cyclopropane precursors (e.g., cyclopropylmethyl bromide) and protect the amine group with tert-butoxycarbonyl (Boc) to prevent side reactions .
Q. What analytical methods are recommended for characterizing this compound?
Methodological Answer:
- NMR Analysis: Use -NMR (DMSO-d6) to confirm cyclopropylmethyl proton signals (δ 0.5–1.5 ppm) and ester carbonyl resonance (δ 3.6–3.8 ppm for methoxy group). Compare with reference spectra of structurally similar compounds (e.g., methyl 2-amino-3-cyclohexylpropanoate hydrochloride) .
- Mass Spectrometry: Employ ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H] at m/z 220.1) and fragmentation patterns .
- Purity Assessment: Utilize reverse-phase HPLC with UV detection (210 nm) and compare retention times against certified reference standards (e.g., EP/Pharmaceutical impurity standards) .
Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?
Methodological Answer:
- Solubility Testing: Conduct pH-dependent solubility studies (pH 1–7.4) to determine optimal buffer conditions. Hydrochloride salts typically exhibit higher aqueous solubility than free bases due to ionic interactions .
- Stability Protocol: Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., ester hydrolysis or cyclopropane ring opening) .
Advanced Research Questions
Q. What strategies resolve stereochemical challenges in synthesizing enantiomerically pure forms of this compound?
Methodological Answer:
- Chiral Resolution: Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers. Reference optical rotation data from analogs like (S)-methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride .
- Asymmetric Synthesis: Employ enantioselective catalysis (e.g., palladium-catalyzed cyclopropanation) or enzymatic resolution with lipases to achieve >98% enantiomeric excess .
Q. How can impurity profiling be systematically conducted for this compound?
Methodological Answer:
- Impurity Identification: Use LC-MS/MS to detect byproducts (e.g., N-acetylated derivatives or cyclopropane ring-opened analogs). Cross-reference with EP impurity standards (e.g., MM0369.05 for methyl ester hydrochlorides) .
- Quantitative Analysis: Develop a validated UPLC method with a calibration curve for known impurities (LOD ≤ 0.1%) using charged aerosol detection (CAD) for non-UV-active species .
Q. What in vitro pharmacological assays are suitable for studying its biological activity?
Methodological Answer:
- Enzyme Inhibition: Screen against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using Ellman’s assay. Compare IC50 values with structurally related inhibitors (e.g., AChE/BChE-IN-3 hydrochloride, IC50 = 0.383–6.08 μM) .
- Cellular Uptake: Use radiolabeled -cyclopropane analogs in Caco-2 cell monolayers to assess intestinal permeability and efflux ratios .
Q. How can computational modeling predict its stability under varying pH and temperature conditions?
Methodological Answer:
- Molecular Dynamics (MD): Simulate degradation pathways (e.g., ester hydrolysis) using Gaussian 16 with B3LYP/6-31G(d) basis sets. Validate with experimental Arrhenius plots from stability studies .
- pKa Prediction: Apply QSPR models (e.g., MarvinSketch) to estimate ionization states and correlate with solubility profiles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
